molecular formula C6H9NOS B13315708 3-(1,2-Thiazol-5-yl)propan-1-ol

3-(1,2-Thiazol-5-yl)propan-1-ol

Cat. No.: B13315708
M. Wt: 143.21 g/mol
InChI Key: WQNFCOUAUZBHLR-UHFFFAOYSA-N
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Description

3-(1,2-Thiazol-5-yl)propan-1-ol is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Thiazol-5-yl)propan-1-ol typically involves the reaction of a thiazole derivative with a suitable propanol precursor. One common method is the three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Thiazol-5-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of 3-(1,2-Thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-Thiazol-5-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

3-(1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H9NOS/c8-5-1-2-6-3-4-7-9-6/h3-4,8H,1-2,5H2

InChI Key

WQNFCOUAUZBHLR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)CCCO

Origin of Product

United States

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